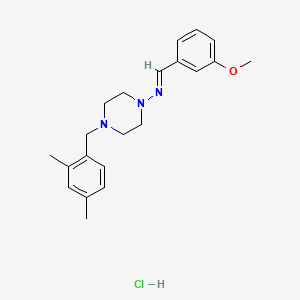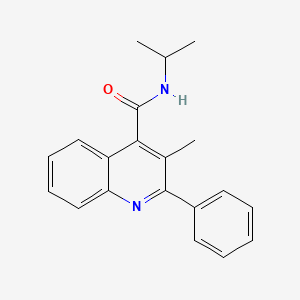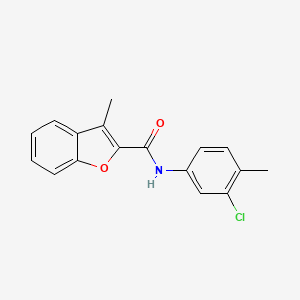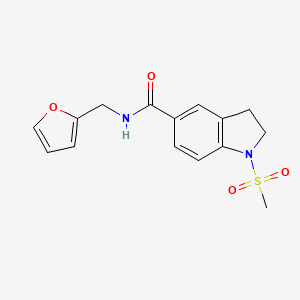
4-(2,4-dimethylbenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dimethylbenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine hydrochloride, also known as DMMDA-2, is a psychoactive compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s and is known to have hallucinogenic effects.
Mecanismo De Acción
The exact mechanism of action of 4-(2,4-dimethylbenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine hydrochloride is not fully understood. However, it is believed to work by increasing the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. 4-(2,4-dimethylbenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine hydrochloride may also affect other neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
4-(2,4-dimethylbenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine hydrochloride has been shown to have a range of biochemical and physiological effects. It can cause changes in perception, mood, and thought processes. It may also cause changes in heart rate, blood pressure, and body temperature. 4-(2,4-dimethylbenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine hydrochloride has been shown to have a long duration of action, lasting up to 12 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,4-dimethylbenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, its hallucinogenic properties may make it difficult to use in certain types of experiments. It may also have potential safety concerns due to its effects on the central nervous system.
Direcciones Futuras
There are several future directions for research on 4-(2,4-dimethylbenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine hydrochloride. One area of interest is its potential use in the treatment of certain psychiatric disorders such as depression and anxiety. Another area of research is the development of new compounds based on 4-(2,4-dimethylbenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine hydrochloride that may have improved therapeutic properties. Finally, more research is needed to fully understand the mechanism of action of 4-(2,4-dimethylbenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine hydrochloride and its effects on the brain.
Métodos De Síntesis
4-(2,4-dimethylbenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine hydrochloride can be synthesized by the condensation of 2,4-dimethylbenzylamine and 3-methoxybenzaldehyde in the presence of piperazine and hydrochloric acid. The resulting compound is then purified by recrystallization.
Aplicaciones Científicas De Investigación
4-(2,4-dimethylbenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been found to have hallucinogenic properties similar to other phenethylamines such as mescaline and MDMA. 4-(2,4-dimethylbenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine hydrochloride has been shown to bind to serotonin receptors in the brain, which are involved in regulating mood, cognition, and perception.
Propiedades
IUPAC Name |
(E)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(3-methoxyphenyl)methanimine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O.ClH/c1-17-7-8-20(18(2)13-17)16-23-9-11-24(12-10-23)22-15-19-5-4-6-21(14-19)25-3;/h4-8,13-15H,9-12,16H2,1-3H3;1H/b22-15+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELDEVHPGDJPSW-WXXHTBLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC(=CC=C3)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)/N=C/C3=CC(=CC=C3)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(3-methoxyphenyl)methanimine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 4-ethyl-5-methyl-2-{[(3-pyridinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5808707.png)

![N-(5-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5808727.png)
![[3-bromo-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5808735.png)
![N,3,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808741.png)

![5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5808757.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5808758.png)
